molecular formula C24H30N6O B12385655 TLR7/8 agonist 8

TLR7/8 agonist 8

Cat. No.: B12385655
M. Wt: 418.5 g/mol
InChI Key: MJIGXQDERFISLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7/8 agonist 8 is a synthetic compound designed to activate toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TLR7/8 agonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

TLR7/8 agonist 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .

Scientific Research Applications

TLR7/8 agonist 8 has a wide range of scientific research applications:

Mechanism of Action

TLR7/8 agonist 8 exerts its effects by binding to toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. This binding triggers a cascade of signaling events, leading to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and chemokines. These molecules enhance the immune response against pathogens and tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TLR7/8 Agonist 8

This compound is unique due to its specific structural modifications that enhance its binding affinity to toll-like receptors 7 and 8. These modifications result in a more potent activation of the immune response compared to other similar compounds. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further drug development .

Properties

Molecular Formula

C24H30N6O

Molecular Weight

418.5 g/mol

IUPAC Name

4-N-butyl-6-[[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29)

InChI Key

MJIGXQDERFISLK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.